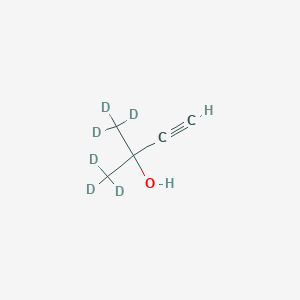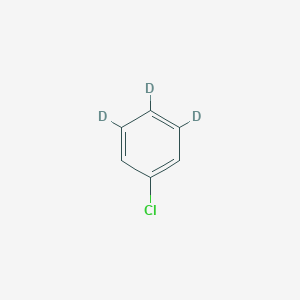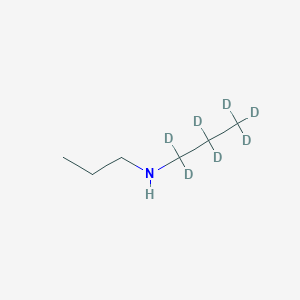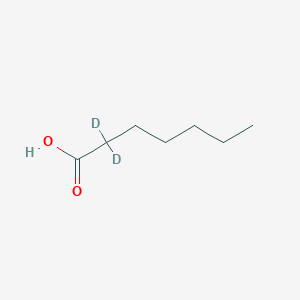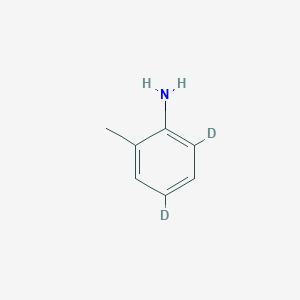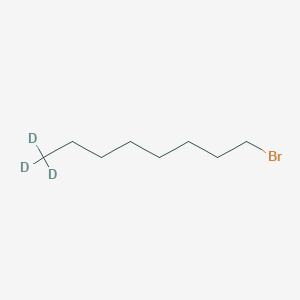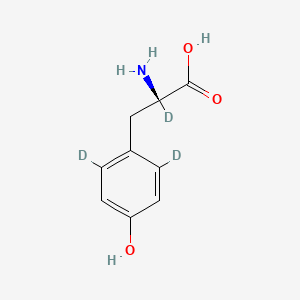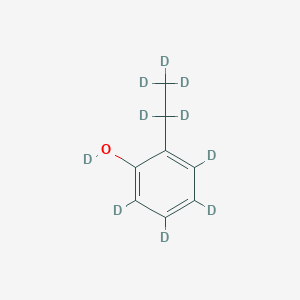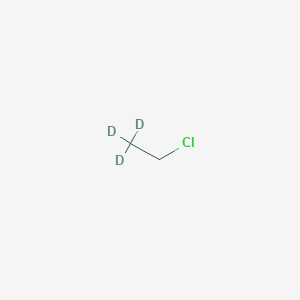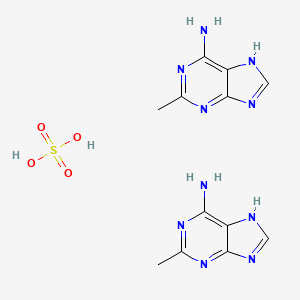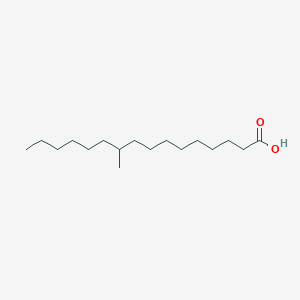
10-Methylhexadecanoic acid
Übersicht
Beschreibung
10-Methylhexadecanoic acid is a long-chain fatty acid with the molecular formula C17H34O2This compound is characterized by a methyl group attached to the tenth carbon of the hexadecanoic acid chain, which influences its physical and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Methylhexadecanoic acid can be synthesized through various organic synthesis methods. One common approach involves the methylation of hexadecanoic acid (palmitic acid) using methylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of the methyl group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and large-scale reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Methylhexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
10-Methylhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of fatty acid metabolism and synthesis.
Biology: The compound is studied for its role in cellular processes and membrane structure.
Medicine: Research explores its potential therapeutic effects and its role in lipid-related disorders.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 10-methylhexadecanoic acid involves its interaction with cellular membranes and enzymes. The methyl group influences the compound’s hydrophobicity and its ability to integrate into lipid bilayers. This integration can affect membrane fluidity and function. Additionally, the compound may interact with specific enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid (palmitic acid): Lacks the methyl group at the tenth carbon.
Stearic acid: An 18-carbon fatty acid without any methyl substitution.
Oleic acid: Contains a double bond but no methyl substitution
Uniqueness: 10-Methylhexadecanoic acid is unique due to the presence of the methyl group at the tenth carbon, which imparts distinct physical and chemical properties. This structural feature influences its reactivity and interaction with biological systems, making it a valuable compound for various research applications .
Eigenschaften
IUPAC Name |
10-methylhexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-4-5-10-13-16(2)14-11-8-6-7-9-12-15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFOCFQAVPXNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415549 | |
| Record name | 10-methylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17001-26-2 | |
| Record name | 10-methylhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 10-Methylhexadecanoic acid in microbiological research?
A: this compound serves as a valuable biomarker for identifying the presence of specific sulfate-reducing bacteria (SRB), particularly those belonging to the genus Desulfobacter. [, ] These bacteria play a crucial role in various ecological niches, including marine sediments and anaerobic environments.
Q2: How reliable is this compound as a biomarker for Desulfobacter in all environments?
A: While this compound is a strong indicator of Desulfobacter presence, its reliability can be influenced by environmental factors. Research has shown that at lower temperatures, the production of this fatty acid in Desulfobacter hydrogenophilus decreases significantly. [] This highlights the importance of considering environmental conditions when using this biomarker in ecological studies.
Q3: Are there other bacteria besides Desulfobacter that produce this compound?
A: Yes, this compound has also been identified as a key component of the lipid profile in "Candidatus Methylomirabilis oxyfera," a bacterium capable of oxidizing methane using nitrite. [] This expands the potential applications of this fatty acid as a biomarker beyond sulfate-reducing bacteria.
Q4: How does the presence of volatile fatty acids (VFAs) impact the fatty acid profile of Desulfobacter?
A: While Desulfobacter cannot directly utilize VFAs like propionate and butyrate, their presence in the growth medium can lead to a shift in the fatty acid profile. [] This shift favors the incorporation of odd-numbered and branched-chain fatty acids, likely due to VFAs acting as chain initiators during fatty acid synthesis.
Q5: What are the implications of identifying this compound in environmental samples?
A: Detecting this fatty acid, especially alongside other characteristic lipids like 10-methylhexadecenoic acid (10MeC16:1Δ7), can signify the presence of specific microbial communities involved in processes like sulfate reduction [, ] or nitrite-dependent methane oxidation. [] This information is crucial for understanding biogeochemical cycles and microbial activity in diverse ecosystems.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


